molecular formula C6H5ClN2O2 B1427730 2-Chloro-5-methylpyrimidine-4-carboxylic acid CAS No. 933746-10-2

2-Chloro-5-methylpyrimidine-4-carboxylic acid

Cat. No. B1427730
M. Wt: 172.57 g/mol
InChI Key: JZXOFYWUUZOAAN-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical form of 2-Chloro-5-methylpyrimidine-4-carboxylic acid is solid . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Synthesis and Pharmacological Properties

Research has shown that derivatives of pyrimidine, such as 2-Chloro-5-methylpyrimidine-4-carboxylic acid, have been synthesized and studied for their potential pharmacological properties. For instance, derivatives of 2,3-dihydro-7-methylpyrimido-[5,4-e]-1,3-thiazine and 7-methyl-1,2,3,4-tetrahydropyrimido[4,5-d]pyrimidine, which are structurally related to 2-Chloro-5-methylpyrimidine-4-carboxylic acid, have shown analgesic, anti-inflammatory, and immunosuppressive activities (Malinka, Zawisza, & Zajac, 1989).

Antimicrobial Agents

Another study focused on the synthesis of derivatives of 2-Chloro-5-methylpyrimidine-4-carboxylic acid, exploring their potential as antimicrobial agents. The derivatives showed in vitro antimicrobial activity against some pathogenic micro-organisms, indicating their potential use in treating infections (El-kerdawy, Eisa, El-Emam, Massoud, & Nasr, 1990).

Supramolecular Chemistry

In the field of supramolecular chemistry, a study on the cocrystal of 2-amino-4-chloro-6-methylpyrimidine with 4-methylbenzoic acid, a compound structurally similar to 2-Chloro-5-methylpyrimidine-4-carboxylic acid, revealed insights into hydrogen bonding interactions, which are crucial for understanding molecular assembly and structure (Khalib, Thanigaimani, Arshad, & Razak, 2015).

Chemical Reactions and Transformations

Research on fluoropyrimidines, closely related to chloropyrimidines like 2-Chloro-5-methylpyrimidine-4-carboxylic acid, has provided insights into the rates of chemical reactions and transformations, enhancing our understanding of the reactivity of pyrimidine derivatives (Brown & Waring, 1974).

Hydrogen Bonding and Crystallography

In crystallography, studies on 2-amino-4-methylpyrimidine, a compound related to 2-Chloro-5-methylpyrimidine-4-carboxylic acid, have investigated hydrogen bonding interactions with dicarboxylic acids. These studies help in understanding molecular interactions in the solid state, which is essential for the development of new materials and drugs (Mahapatra, Sahoo, Goswami, & Fun, 2011).

Safety And Hazards

The safety data sheet for 2-Chloro-5-methylpyrimidine-4-carboxylic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-chloro-5-methylpyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O2/c1-3-2-8-6(7)9-4(3)5(10)11/h2H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZXOFYWUUZOAAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10743936
Record name 2-Chloro-5-methylpyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-methylpyrimidine-4-carboxylic acid

CAS RN

933746-10-2
Record name 2-Chloro-5-methylpyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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